molecular formula C19H12N4O3 B1671936 Indopy-1 CAS No. 352548-47-1

Indopy-1

Cat. No.: B1671936
CAS No.: 352548-47-1
M. Wt: 344.3 g/mol
InChI Key: TZEXGCXFOXXFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indopy-1 (CAS 352548-47-1), also known as this compound, is a pioneering nucleotide-competing reverse transcriptase inhibitor (NcRTI) with a novel mechanism of action for HIV-1 research . This chemical probe competitively inhibits dNTP binding to the polymerase active site of HIV-1 Reverse Transcriptase (RT), a structurally distinct mechanism from classical nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs) . Biochemical studies demonstrate that this compound reversibly blocks DNA polymerization by trapping the RT/DNA complex in a post-translocated state, preventing the binding and incorporation of the next complementary nucleotide . Its inhibitory activity is notably potentiated by physiological concentrations of ATP, suggesting the formation of a stable quaternary complex . The compound exhibits a unique resistance profile; its activity is largely unaffected by common NNRTI-resistance mutations but is sensitive to specific NRTI-associated mutations like M184V and Y115F, while the K65R mutation confers hypersusceptibility . The structural basis of its action was elucidated by the crystal structure of the HIV-1 RT/DNA/INDOPY-1 complex (PDB: 6O9E), which reveals how the inhibitor binds at the active site through a three-module interaction: the indolopyridone ring stacks with the terminal base pair, the cyano group intercalates between template bases, and the p-nitrophenyl moiety contacts key residues Y115 and M184 . With a molecular formula of C19H12N4O3 and a molecular weight of 344.32 g/mol , this compound is a valuable tool for researchers studying RT enzymology, antiviral mechanisms, and for exploring novel therapeutic strategies against HIV-1. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEXGCXFOXXFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound. These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.

Biological Activity

Indopy-1, a compound belonging to the indolopyridone family, has garnered attention for its antiviral properties, particularly against HIV-1. This article explores the biological activity of this compound through various studies, highlighting its mechanism of action, effectiveness, and potential applications in antiviral therapy.

This compound acts primarily as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication process. Unlike traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound exhibits a unique mechanism that involves competition with deoxynucleoside triphosphate (dNTP) substrates. Studies have shown that this compound has a KiK_i value of approximately 0.16 μM, indicating its potency in inhibiting RT activity .

The compound's binding characteristics reveal that it forms a stable complex with the RT enzyme in the post-translocation conformation, enhancing its inhibitory effects . Notably, this compound retains efficacy against certain RT mutations associated with drug resistance, such as K65R, while showing reduced effectiveness against M184V and Y115F mutations .

Antiviral Efficacy

This compound has demonstrated significant antiviral activity across various assays:

  • 50% Effective Concentration (EC50) : The compound exhibits an EC50 of approximately 30 nM against HIV-1 in viral replication assays . This level of potency underscores its potential as a therapeutic agent.
  • Cell-Based Assays : In studies involving C8166 cells infected with HIV-1, this compound effectively inhibited viral replication. The cytopathic effect (CPE) was measured post-infection to assess the compound's efficacy .

Comparative Efficacy Table

Virus Type EC50 (nM) Resistance Profile
HIV-130Effective against K65R mutation
HIV-2180Limited activity compared to HIV-1
SIV210Similar profile to HIV-2
Other Retroviruses>1000No significant inhibition observed

Study 1: High-Throughput Screening

A high-throughput screening identified this compound as a potent inhibitor of HIV-1 RT. The compound's effectiveness was enhanced in the presence of physiological concentrations of ATP, indicating a synergistic effect that warrants further investigation .

Study 2: Resistance Mechanisms

Research has shown that while this compound is effective against many strains of HIV-1, specific mutations can alter its susceptibility. For instance, the M184V mutation reduces this compound's binding affinity but does not eliminate its inhibitory effect entirely. Conversely, the K65R mutation increases susceptibility to this compound, showcasing its unique resistance profile compared to traditional NNRTIs .

Study 3: Combination Therapy

This compound has also been evaluated in combination with other antiretroviral agents. Preliminary results suggest that it may enhance the efficacy of existing therapies when used in conjunction with drugs like efavirenz and tenofovir .

Scientific Research Applications

Key Findings:

  • Competitive Inhibition : Indopy-1 binds to the active site of HIV reverse transcriptase, blocking the incorporation of dNTPs into the growing DNA strand. This was demonstrated through various biochemical assays that showed competitive inhibition with respect to nucleotide substrates .
  • Resistance Profile : The resistance profile of this compound is distinct from that of other inhibitors. Notably, it remains effective against HIV strains harboring mutations associated with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and many nucleoside reverse transcriptase inhibitors (NRTIs) .

Structural Insights

Recent crystallographic studies have elucidated the binding interactions between this compound and HIV reverse transcriptase. The crystal structure reveals that this compound forms a stable ternary complex with the enzyme and DNA substrate, stabilizing the enzyme in a post-translocated state that prevents further nucleotide incorporation .

Structural Highlights:

  • Binding Affinity : The binding affinity of this compound is influenced by the nature of the primer's 3′ end, indicating that structural modifications could enhance its inhibitory potency .
  • Potential for Broader Applications : The structural characteristics of this compound suggest potential applications beyond HIV, including possible inhibition of other viral polymerases such as those from hepatitis B virus and Zika virus .

Antiviral Efficacy

This compound has demonstrated potent antiviral activity across multiple strains of HIV. In vitro studies have shown:

  • EC50 Values : The effective concentration for 50% inhibition (EC50) against wild-type HIV-1 is approximately 30 nM, with a selectivity index exceeding 300 in sensitive cell lines .
  • Activity Against Resistant Strains : this compound retains efficacy against HIV strains with NNRTI resistance mutations, making it a promising candidate for treating resistant infections .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

StudyFindings
NCBI Study This compound effectively inhibits HIV replication in cell cultures with an EC50 value of 30 nM.
ACS Publications Structural analysis revealed unique binding interactions at the polymerase active site.
PNAS Study Demonstrated that mutations associated with NRTI resistance do not significantly impact this compound's efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Inhibitory Potency (IC₅₀) of this compound Against RT Mutants
Mutation Fold Change in IC₅₀ (vs. Wild-Type) Mechanism
Y115F 6-fold ↑ Enhanced dNTP binding via π-stacking; displaces this compound
M184V 6-fold ↑ Loss of sulfur-π interaction with p-nitrophenyl group
K65R 5-fold ↓ Stronger cation-π interaction with this compound’s nitro group
Remodeled TAMs 0.2-fold ↓ (hypersusceptibility) Favors post-translocated state; enhances this compound binding
Table 2: Comparison of NcRTIs
Parameter This compound DAVP-1 T-α-CNP
Binding Site Polymerase active site Palm-thumb hinge dNTP-binding site
ATP Dependency Yes (enhances binding) No No
Resistance Y115F, M184V W153L K65R, M184V
Polymerase Specificity Lentiviral RTs HIV-1 RT Broad (multiple polymerases)

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Methodological Answer : Pre-register study protocols on platforms like Open Science Framework (OSF). Use blinded data analysis and independent replication labs. Disclose funding sources and potential conflicts of interest. Adhere to ARRIVE guidelines for reporting animal studies or NIH guidelines for in vitro research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indopy-1
Reactant of Route 2
Reactant of Route 2
Indopy-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.